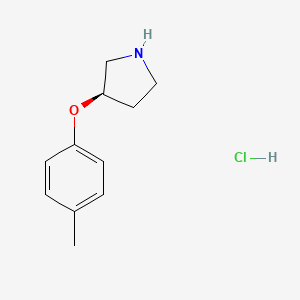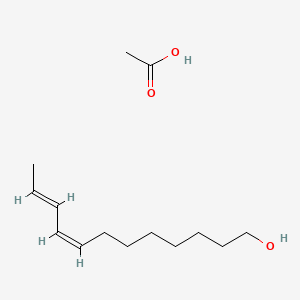
8,10-Dodecadien-1-ol, acetate, (8Z,10E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10-Dodecadien-1-ol, acetate, (8Z,10E)- is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester derived from 8,10-dodecadien-1-ol. This compound is known for its role as a sex pheromone in certain insect species, particularly in the codling moth (Laspeyresia pomonella) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dodecadien-1-ol, acetate, (8Z,10E)- typically involves the esterification of 8,10-dodecadien-1-ol with acetic acid. One common method includes the reaction of methyl (E,E)-8,10-dodecadienoate with p-toluene sulfonylhydrazine in a mixed solvent of DMF and sulfolane, followed by the addition of p-toluenesulfonic acid and sodium cyanoborohydride . The reaction mixture is then heated, cooled, diluted with water, and extracted with cyclohexane. The cyclohexane solution is washed, dried, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8,10-Dodecadien-1-ol, acetate, (8Z,10E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can regenerate the alcohol from the ester .
Applications De Recherche Scientifique
8,10-Dodecadien-1-ol, acetate, (8Z,10E)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role as a sex pheromone in insect behavior and ecology.
Industry: Utilized in the production of pheromone traps for pest management in agriculture.
Mécanisme D'action
The mechanism of action of 8,10-Dodecadien-1-ol, acetate, (8Z,10E)- involves its interaction with specific olfactory receptors in insects. These receptors are part of the molecular pathways that mediate pheromone detection and subsequent behavioral responses. The compound binds to these receptors, triggering a signal transduction cascade that leads to attraction or other behavioral changes in the target insect species .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,10-Dodecadien-1-ol: The alcohol form of the compound, which can be esterified to form the acetate.
8-Dodecen-1-ol, acetate, (E)-: Another acetate ester with a similar structure but different double bond configuration.
Uniqueness
8,10-Dodecadien-1-ol, acetate, (8Z,10E)- is unique due to its specific double bond configuration (8Z,10E), which is crucial for its biological activity as a sex pheromone. This configuration distinguishes it from other similar compounds and determines its effectiveness in attracting specific insect species .
Propriétés
Formule moléculaire |
C14H26O3 |
|---|---|
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
acetic acid;(8Z,10E)-dodeca-8,10-dien-1-ol |
InChI |
InChI=1S/C12H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-5,13H,6-12H2,1H3;1H3,(H,3,4)/b3-2+,5-4-; |
Clé InChI |
FMQOOCAIVFQKQY-MYGSIZLJSA-N |
SMILES isomérique |
C/C=C/C=C\CCCCCCCO.CC(=O)O |
SMILES canonique |
CC=CC=CCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


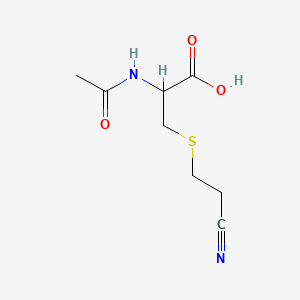
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
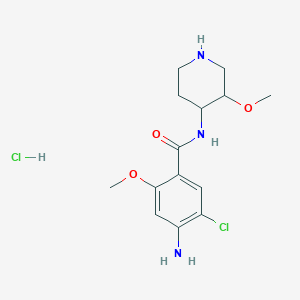

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
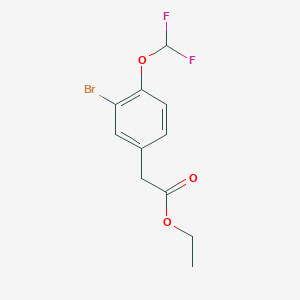
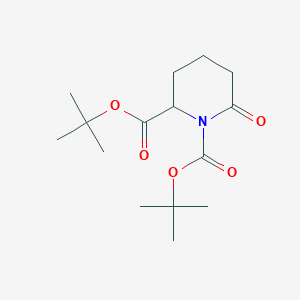
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

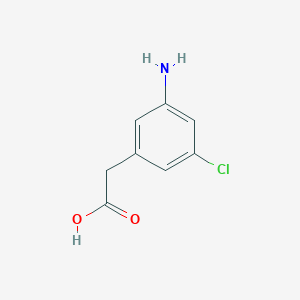
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)

![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
